2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine
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Overview
Description
2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine is a chemical compound with the molecular formula C₇H₁₅NO It features an oxetane ring, which is a four-membered cyclic ether, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine typically involves the reaction of 3-ethyloxetan-3-ylmethanol with an appropriate amine. One common method includes the following steps:
Formation of 3-ethyloxetan-3-ylmethanol: This can be achieved by the reaction of ethyl oxetane with formaldehyde under acidic conditions.
Amination: The 3-ethyloxetan-3-ylmethanol is then reacted with ethylene diamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of open-chain alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and ionic interactions, influencing various biochemical pathways. The oxetane ring can also participate in ring-opening reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar in structure but with a methyl group instead of an ethyl group.
2-Methoxy-2-(oxan-3-yl)ethan-1-amine: Contains a tetrahydropyran ring instead of an oxetane ring.
Properties
CAS No. |
651726-90-8 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[(3-ethyloxetan-3-yl)methoxy]ethanamine |
InChI |
InChI=1S/C8H17NO2/c1-2-8(6-11-7-8)5-10-4-3-9/h2-7,9H2,1H3 |
InChI Key |
KAJVMJKVCYLPRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCN |
Origin of Product |
United States |
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